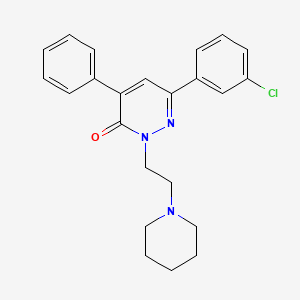
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name indicates its substituents: a chlorophenyl group at position 6, a phenyl group at position 4, and a piperidinoethyl group at position 2.
- This compound has attracted attention due to its potential biological activities, including anticancer properties.
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-4-phenyl-2-(2-piperidinoethyl)-: is a chemical compound with a complex structure. It belongs to the pyridazinone class, characterized by its pyridazine ring fused with a ketone group.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One approach starts with the model compound methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate.
Reaction Conditions: Saponification and hydrazinolysis of the model ester yield the corresponding acid and hydrazide, respectively.
Industrial Production: While industrial-scale production methods are not widely reported, research laboratories can synthesize this compound using established organic synthesis techniques.
Analyse Chemischer Reaktionen
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: The products formed depend on the reaction conditions. For instance, reduction may yield an alcohol, while substitution could lead to a new substituted derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and novel derivatives.
Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) and its potential as a drug candidate.
Medicine: Assessing its pharmacological effects, toxicity, and therapeutic applications.
Industry: Exploring its use in materials science, such as polymers or catalysts.
Wirkmechanismus
Targets: This compound likely interacts with specific cellular targets, such as enzymes or receptors.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlighting its unique features compared to structurally related compounds is essential.
Similar Compounds: While I don’t have a specific list, you can explore related pyridazinones, such as those with different substituents or functional groups.
Remember that further research and experimental validation are crucial to fully understand this compound’s properties and applications
Eigenschaften
CAS-Nummer |
23348-28-9 |
|---|---|
Molekularformel |
C23H24ClN3O |
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
6-(3-chlorophenyl)-4-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C23H24ClN3O/c24-20-11-7-10-19(16-20)22-17-21(18-8-3-1-4-9-18)23(28)27(25-22)15-14-26-12-5-2-6-13-26/h1,3-4,7-11,16-17H,2,5-6,12-15H2 |
InChI-Schlüssel |
LOAYKKQTSXEZMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



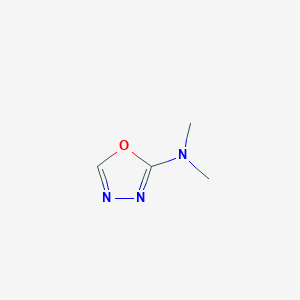
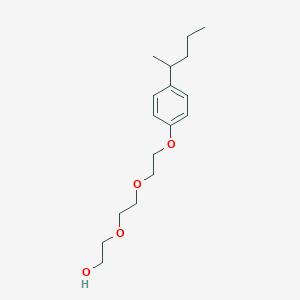
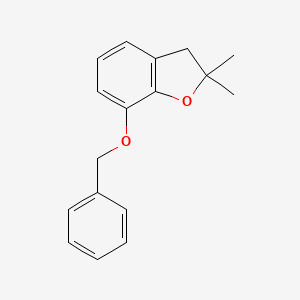
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
![6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B12903637.png)


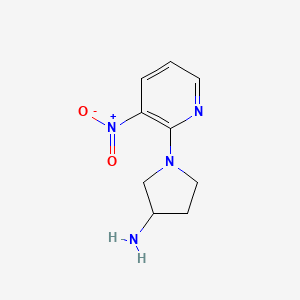



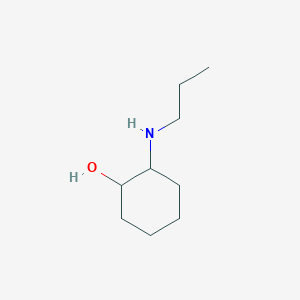
![5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903698.png)
